molecular formula C11H10O3 B14059909 1-(3,4-Diformylphenyl)propan-2-one

1-(3,4-Diformylphenyl)propan-2-one

Cat. No.: B14059909
M. Wt: 190.19 g/mol
InChI Key: DHRAJIXRXQOJND-UHFFFAOYSA-N
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Description

1-(3,4-Diformylphenyl)propan-2-one is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . This compound is characterized by the presence of two formyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

The synthesis of 1-(3,4-Diformylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diformylbenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, followed by dehydration to yield the desired product .

Chemical Reactions Analysis

1-(3,4-Diformylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring can be functionalized with various substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Diformylphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Diformylphenyl)propan-2-one depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system under investigation .

Comparison with Similar Compounds

1-(3,4-Diformylphenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

4-(2-oxopropyl)phthalaldehyde

InChI

InChI=1S/C11H10O3/c1-8(14)4-9-2-3-10(6-12)11(5-9)7-13/h2-3,5-7H,4H2,1H3

InChI Key

DHRAJIXRXQOJND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C=O)C=O

Origin of Product

United States

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